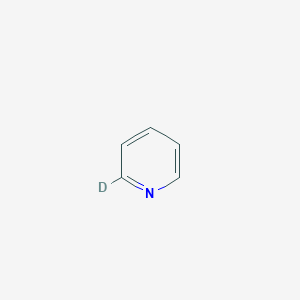

Pyridine-2-D1

説明

Structure

3D Structure

特性

IUPAC Name |

2-deuteriopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-QYKNYGDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 2-Deuteriopyridine: Synthesis, Properties, and Applications in Scientific Research

Abstract

Isotopic labeling is a cornerstone of modern chemical and pharmaceutical research, providing indispensable tools for elucidating reaction mechanisms, quantifying analytes, and modulating metabolic pathways. Among the stable isotopes, deuterium (²H or D) offers a unique combination of utility and accessibility. This technical guide provides an in-depth exploration of 2-deuteriopyridine, a selectively labeled pyridine derivative. We will delve into its synthesis, detailed physicochemical and spectroscopic properties, and its critical applications for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides field-proven insights into its practical use.

Introduction: The Significance of Site-Selective Deuteration

Pyridine is a fundamental heterocyclic scaffold found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Understanding the behavior of pyridine-containing molecules—from their reaction pathways to their metabolic fate—is paramount. Isotopic labeling, particularly the substitution of a specific hydrogen atom with its heavier, stable isotope deuterium, provides a powerful and minimally perturbative probe.

The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond. This seemingly subtle difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. This effect is a cornerstone of mechanistic chemistry. Furthermore, the mass difference allows for clear differentiation in mass spectrometry and unique signals in nuclear magnetic resonance (NMR) spectroscopy.

2-Deuteriopyridine, with its single deuterium label at the C2 position, is a valuable building block and analytical tool. Its utility stems from the ability to track the fate of this specific position within a molecule, making it an ideal candidate for mechanistic studies, a reliable internal standard in quantitative bioanalysis, and a strategic modification in drug discovery to enhance metabolic stability.[2][3]

Synthesis of 2-Deuteriopyridine

The synthesis of selectively deuterated compounds requires methods that are both efficient and highly regioselective. While various strategies exist, modern electrochemical approaches offer a green and highly controlled route to 2-deuteriopyridine.

Featured Method: Electrochemical C-H Deuteration

Recent advancements have demonstrated a straightforward, metal-free electrochemical method for the C-H deuteration of pyridine derivatives using deuterium oxide (D₂O) as the deuterium source.[4] This approach is notable for its mild reaction conditions (room temperature), high selectivity, and environmental compatibility.[4][5]

Causality of Experimental Design:

-

Deuterium Source (D₂O): Deuterium oxide is chosen for being an inexpensive, readily available, and safe source of deuterium.[4]

-

Electrochemical Approach: This method avoids the need for harsh reagents, metals, or strong acids/bases, which can lead to side reactions or decomposition of sensitive substrates. The reaction is driven by an applied voltage, offering precise control over the reaction conditions.[4]

-

Regioselectivity: The inherent electronic properties of the pyridine ring, often modulated by a directing group or reaction intermediate, guide the deuteration to a specific position. In some published methods, C4-selectivity is achieved, while other methods can be adapted for different positions.[4] For 2-deuteration, methods involving ortho-lithiation followed by quenching with D₂O are also common.[6]

Experimental Protocol: General Electrochemical Deuteration

The following is a representative protocol based on published methods for the deuteration of pyridine derivatives.[4]

Step-by-Step Methodology:

-

Cell Preparation: An undivided electrochemical cell is equipped with a carbon plate anode and a carbon plate cathode.

-

Reaction Mixture: To the cell, add the starting pyridine substrate (e.g., 2-phenylpyridine for C4-deuteration as a model), an electrolyte (e.g., n-Bu₄NI), and the solvent (e.g., DMF).

-

Deuterium Source Addition: Add an excess of deuterium oxide (D₂O) to the mixture.

-

Electrolysis: The reaction mixture is stirred and electrolyzed at a constant current at room temperature.

-

Monitoring: The reaction progress is monitored by techniques such as GC-MS or TLC to determine the consumption of the starting material.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to isolate the deuterated pyridine product.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and determine the percentage of deuterium incorporation.

Caption: Workflow for Electrochemical Synthesis of Deuteriopyridine.

Physicochemical and Spectroscopic Properties

The identity and purity of 2-deuteriopyridine are confirmed through a combination of physical property measurements and spectroscopic analysis.

Physicochemical Data

The properties of 2-deuteriopyridine are nearly identical to those of unlabeled pyridine, with a minor increase in molecular weight and density.

| Property | Value | Source |

| Molecular Formula | C₅H₄DN | [7] |

| Molecular Weight | 80.11 g/mol | [7] |

| Exact Mass | 80.048475910 Da | [7] |

| Boiling Point | ~115 °C | |

| Melting Point | ~ -42 °C | |

| Density | ~0.98 g/cm³ at 20 °C | |

| Appearance | Colorless Liquid | [8] |

(Note: Data for boiling point, melting point, and density are referenced from pyridine-d5 and are expected to be nearly identical for 2-deuteriopyridine).

Spectroscopic Characterization

Spectroscopy provides definitive proof of successful and site-specific deuteration.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most telling evidence is the disappearance or significant reduction of the signal corresponding to the proton at the C2 position (α-proton), which typically appears as a downfield multiplet in unlabeled pyridine. The remaining signals for the C3, C4, and C5 protons will remain, though their splitting patterns may be simplified due to the absence of coupling to the C2 proton.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nucleus. A single resonance peak will appear in the spectrum, confirming the presence of deuterium.[9] The chemical shift will be virtually identical to the corresponding proton in the ¹H NMR spectrum.[9] This provides unambiguous confirmation of deuteration.

-

-

Infrared (IR) Spectroscopy: The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequency of the C-D bond. The stretching frequency of a bond is inversely proportional to the square root of the reduced mass of the system. Because deuterium is twice as heavy as hydrogen, the C-D stretching vibration appears at a lower wavenumber (typically around 2100-2300 cm⁻¹) compared to the C-H stretch (around 2900-3100 cm⁻¹).[10] This shift is a clear diagnostic marker for deuteration.

-

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule. For 2-deuteriopyridine, the molecular ion peak ([M]⁺) will be observed at m/z = 80, which is one mass unit higher than that of unlabeled pyridine (m/z = 79). High-resolution mass spectrometry (HRMS) can confirm the elemental formula to a high degree of accuracy, distinguishing the deuterated compound from, for example, a ¹³C isotopologue.[11]

Applications in Research and Drug Development

The unique properties of 2-deuteriopyridine make it a versatile tool across various scientific disciplines.

Mechanistic Elucidation

The Kinetic Isotope Effect (KIE) is a powerful tool for determining reaction mechanisms.[12] If the C-H bond at the 2-position of the pyridine ring is broken in the rate-determining step of a reaction, substituting it with a C-D bond will slow the reaction down. By comparing the reaction rates of pyridine and 2-deuteriopyridine, researchers can infer the involvement of this specific C-H bond in the mechanism, providing critical insights that are otherwise difficult to obtain.[6][13]

Internal Standard in Quantitative Analysis

In quantitative bioanalysis, particularly using Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal internal standard (IS) is required to correct for variations in sample preparation, injection volume, and instrument response.[14] A stable isotope-labeled (SIL) compound, such as 2-deuteriopyridine, is considered the "gold standard" for an IS.[15][16]

Why a Deuterated Standard is Superior:

-

Co-elution: 2-Deuteriopyridine has virtually identical physicochemical properties to its unlabeled counterpart. It therefore co-elutes from the liquid chromatography column, ensuring that both the analyte and the standard experience the same matrix effects and ionization suppression/enhancement in the mass spectrometer's source.[16][17]

-

Similar Ionization Efficiency: The ionization behavior is identical to the analyte.

-

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the +1 mass difference.

This ensures the most accurate and precise quantification of a pyridine-containing analyte in complex biological matrices like plasma or urine.[14]

Caption: Quantitative analysis workflow using a deuterated internal standard.

Modulation of Drug Metabolism (DMPK)

In drug development, a common site of metabolic breakdown by cytochrome P450 enzymes is the oxidation of a C-H bond. If this metabolism is too rapid, it can lead to poor pharmacokinetic properties and a short biological half-life. By strategically replacing a metabolically labile hydrogen with deuterium (a "deuterium clamp"), the rate of metabolism at that site can be significantly reduced due to the KIE.[2] This can lead to:

-

Improved metabolic stability and longer half-life.

-

Reduced therapeutic dose and less frequent dosing.

-

Decreased formation of potentially toxic metabolites.

The development of FDA-approved deuterated drugs like deutetrabenazine has validated this approach as a valuable strategy in modern drug design.[2][3] 2-Deuteriopyridine serves as a key building block for synthesizing such next-generation drug candidates.

Conclusion

2-Deuteriopyridine is more than just a heavy version of a common heterocycle; it is a precision tool for the modern scientist. Its synthesis via controlled methods like electrochemistry provides ready access to this valuable reagent. Through detailed spectroscopic analysis, its structure and isotopic purity can be unequivocally confirmed. Its applications, ranging from the fundamental elucidation of reaction mechanisms to the highly practical roles as an internal standard in bioanalysis and a strategic component in advanced drug design, underscore its importance. For researchers in chemistry and drug development, a thorough understanding of the properties and utility of 2-deuteriopyridine opens doors to more precise measurements, deeper mechanistic insights, and innovative therapeutic strategies.

References

-

Nguyen, H. M. H., Thomas, D. C., Hart, M. A., Steenback, K. R., Levy, J. N., & McNally, A. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link][18][19]

-

Butini, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

McNally, A., et al. (2024). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Journal of the American Chemical Society. [Link][19]

-

Butini, M., et al. (2023). Pyridine-based Strategy towards Nitrogen Isotope Exchange. ChemRxiv. [Link]

-

Pannetier, N., et al. (2024). Pyridine-based strategies towards nitrogen isotope exchange and multiple isotope incorporation. PubMed. [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-D1. PubChem Compound Database. [Link][7]

-

Zhao, Z., et al. (2024). Electrochemical C−H deuteration of pyridine derivatives with D2O. Nature Communications. [Link][4]

-

Zhao, Z., et al. (2024). Background and current work of deuteration for pyridine derivatives. ResearchGate. [Link][5]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Deuteriophenyl)pyridine. PubChem Compound Database. [Link]

-

Morishima, I., et al. (1979). Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. PubMed. [Link][20]

-

Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health. [Link][14]

-

Sun, X., et al. (2010). Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society. [Link][6]

-

Liu, J., et al. (2023). Mechanistic studies and proposed reaction pathway. ResearchGate. [Link][12]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. [Link][15]

-

Wu, Z., et al. (2023). Mechanistic studies and proposed reaction mechanism. ResearchGate. [Link][13]

-

O'Halloran, S., & Tytler, J. (2008). Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry. Clinical Chemistry. [Link][16]

-

Resolve Mass Spectrometry. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link][17]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

Burrows, A. (2013). The effect of deuteration on an infrared spectrum. YouTube. [Link]

-

Pirali, T., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link][2]

-

National Center for Biotechnology Information. (n.d.). 2-Propylpyridine. PubChem Compound Database. [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook. [Link]

-

Burrows, A. (2013). The effect of deuteration on an infrared spectrum. YouTube. [Link][10]

-

Gao, Y., et al. (2023). Efficient Hydrogen-Deuterium Exchange in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging for Confident Metabolite Annotation. Analytical Chemistry. [Link]

-

Al-Fahad, A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds. RSC Advances. [Link][11]

-

Sharma, S. B., & Singh, P. P. (1980). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry. [Link]

-

Kaur, H., & Singh, V. (2021). The development of deuterium-containing drugs. ResearchGate. [Link]

-

Sharma, S. B., & Singh, P. P. (1980). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA International Journal for Chemistry. [Link]

-

Kaur, H., & Singh, V. (2021). The development of deuterium-containing drugs. ResearchGate. [Link]

-

Stefaniak, L. (1973). 13C and 1H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. SciSpace. [Link]

-

Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. [Link][1]

-

Wikipedia. (n.d.). Tandem mass spectrometry. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Propylpyridine. PubChem Compound Database. [Link][8]

-

National Center for Biotechnology Information. (n.d.). 2,5-Dimethylpyridine. PubChem Compound Database. [Link]

-

Tatton, A. S., et al. (2023). Deuteron-proton isotope correlation spectroscopy of molecular solids. ChemRxiv. [Link]

-

Sharma, M., & Kumar, V. (2022). Application of deuterium in research and development of drugs. ResearchGate. [Link][3]

-

Wicker, V., et al. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Journal of Cheminformatics. [Link]

-

Al-Zoubi, R. M., et al. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]

-

Konermann, L., et al. (2011). Hydrogen/deuterium exchange mass spectrometry. PubMed. [Link]

-

Timmins, G. (2012). Application of deuterium in drug discovery. SlideShare. [Link]

-

Trécourt, F., et al. (1999). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

GRM Lab. (n.d.). HDX-MS. [Link]

-

Chrobak, A., et al. (2024). Synthesis, X-ray Studies and Photophysical Properties of Iridium(III) Complexes Incorporating Functionalized 2,2′:6′,2″ Terpyridines and 2,6-Bis(thiazol-2-yl)pyridines. Molecules. [Link]

- Brugel, T. A. (2007). Process for the manufacture of 2,3-dichloropyridine.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine-2-D1 | C5H5N | CID 12196975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Propylpyridine | C8H11N | CID 69320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Deuterium nuclear magnetic resonance spectroscopy of deuterated pyridine-iron(III) porphyrin complexes. Locations and relaxation times of bound deuterated pyridine resonances - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Weight and Formula of Pyridine-2-d1: A Technical Guide

Executive Summary

Pyridine-2-d1 (2-Deuteriopyridine) is a selectively deuterated isotopologue of pyridine where the hydrogen atom at the ortho (C2) position is replaced by deuterium (

Part 1: Physicochemical Specifications

The following data is based on IUPAC standard atomic weights and high-resolution mass spectrometry standards.

| Property | Specification | Notes |

| Chemical Name | Pyridine-2-d1 | Also known as 2-Deuteriopyridine |

| Chemical Formula | One H replaced by D ( | |

| Molecular Weight (Average) | 80.11 g/mol | Standard Pyridine ( |

| Exact Mass (Monoisotopic) | 80.0485 Da | Calculated using |

| CAS Registry Number | 1807-97-2 | Specific to 2-d1 isomer.[1][2] (Generic labeled CAS: 110-86-1) |

| Appearance | Colorless Liquid | Hygroscopic; characteristic unpleasant odor |

| Boiling Point | 115 °C (approx) | Isotope effect on BP is negligible for mono-deuteration |

| Isotopic Purity | Typically ≥ 98 atom % D | Critical for quantitative KIE studies |

Molecular Weight Calculation Breakdown

The mass difference arises from the neutron addition in the deuterium nucleus.

-

Carbon (

): 60.055 -

Hydrogen (

): 4.032 -

Deuterium (

): 2.014[3] -

Nitrogen (

): 14.007[4] -

Total: ~80.11 g/mol [1]

Part 2: The Isotope Effect & Pharmacological Relevance

The Deuterium Switch

In drug discovery, the C2 position of the pyridine ring is a metabolic "soft spot," susceptible to oxidation by aldehyde oxidase (AO) and Cytochrome P450 enzymes. Replacing the C-H bond with a C-D bond leverages the Primary Kinetic Isotope Effect (KIE) .

-

Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to a lower zero-point vibrational energy (ZPVE).

-

Mechanism: If C-H bond cleavage is the rate-determining step (RDS) in the metabolic pathway, deuteration can significantly reduce the reaction rate (

). -

Outcome: This "metabolic shunting" can extend the half-life (

) of a drug, reduce dosing frequency, or mitigate the formation of toxic metabolites.

Figure 1: Comparative metabolic stability logic. The C-D bond raises the activation energy for oxidative metabolism.

Part 3: Synthesis & Manufacturing Workflow

While H/D exchange (using

Reaction Scheme

-

Precursor: 2-Bromopyridine[5]

-

Reagent: n-Butyllithium (n-BuLi)

-

Quench: Deuterium Oxide (

)

Figure 2: Regioselective synthesis workflow via lithiation.

Detailed Experimental Protocol

Note: This procedure requires strictly anhydrous conditions.

-

Setup: Flame-dry a 3-neck round-bottom flask and flush with Argon. Add anhydrous THF (tetrahydrofuran).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add 2-Bromopyridine (1.0 eq).

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 1.6M in hexanes) over 20 minutes. Maintain temperature < -70 °C.

-

Mechanism:[6] The bromine atom is exchanged for lithium, generating the nucleophilic 2-lithiopyridine species.

-

-

Quench: After stirring for 30 minutes at -78 °C, add excess

(Deuterium Oxide, >99.9 atom % D) via syringe. -

Workup: Allow the mixture to warm to room temperature. Extract with diethyl ether. Dry the organic layer over

(or -

Purification: Carefully distill the product (BP ~115 °C).

-

Yield: Typically 80–90%.

-

Part 4: Analytical Characterization

Validating the identity of Pyridine-2-d1 requires distinguishing it from the non-deuterated standard and other isomers (3-d1, 4-d1).

Proton NMR ( H-NMR)

The most distinct feature is the integration and splitting pattern of the

| Position | Standard Pyridine ( | Pyridine-2-d1 ( | Shift ( |

| C2-H ( | 1H (Doublet) | Absent (Silent) | ~8.60 |

| C6-H ( | 1H (Doublet) | 1H (Doublet) | ~8.60 |

| C4-H ( | 1H (Triplet) | 1H (Triplet) | ~7.64 |

| C3, C5-H ( | 2H (Multiplet) | 2H (Multiplet) | ~7.25 |

-

Key Indicator: The integration of the downfield signal at 8.6 ppm drops from 2H (in standard pyridine) to 1H (in 2-d1).

-

Coupling: The C3 proton (neighboring the deuterium) will show a simplified coupling pattern (loss of

coupling to C2).

Mass Spectrometry (MS)

-

Standard Pyridine:

. -

Pyridine-2-d1:

. -

Verification: A shift of +1 m/z unit confirms mono-deuteration.

References

-

PubChem. (2025).[1] Pyridine-2-d1 (Compound).[1][5] National Library of Medicine. Available at: [Link]

-

Organic Syntheses. (1943). 2-Bromopyridine Synthesis and Reactivity. Org. Synth. 1943, 23, 30. Available at: [Link]

- Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label Behind. Journal of Medicinal Chemistry, 57(9), 3595–3611. (Context on Metabolic Stability).

-

NIST Chemistry WebBook. (2025). Pyridine (Standard Data). SRD 69. Available at: [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Chemical Shift Data of Pyridine-2-d1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) chemical shift data for pyridine-2-d1. Designed for researchers and professionals in the fields of chemistry and drug development, this document delves into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹H NMR spectrum of this selectively deuterated heterocycle. We will explore the electronic effects governing the chemical shifts and coupling constants of the remaining protons, the subtle yet significant influence of the deuterium isotope at the C-2 position, and provide a detailed experimental protocol for obtaining high-quality spectral data.

Introduction: The Significance of Pyridine and Isotopic Labeling in NMR

Pyridine, a fundamental aromatic heterocycle, is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, arising from the electronegative nitrogen atom within the six-membered aromatic ring, create a distinct magnetic environment that is readily probed by NMR spectroscopy.

The substitution of a proton with its heavier isotope, deuterium (²H or D), at a specific position, as in pyridine-2-d1, is a powerful technique in NMR spectroscopy. This selective isotopic labeling serves several critical purposes:

-

Spectral Simplification: The deuterium nucleus has a much smaller gyromagnetic ratio than a proton and a different resonance frequency. Consequently, the signal for the proton at the deuterated position disappears from the ¹H NMR spectrum, simplifying complex overlapping multiplets.

-

Signal Assignment: By observing which signal vanishes upon deuteration, unambiguous assignment of proton resonances becomes possible.

-

Mechanistic Studies: Deuterium labeling is instrumental in elucidating reaction mechanisms by tracking the fate of specific hydrogen atoms.

In pyridine-2-d1, the absence of the H-2 proton simplifies the analysis of the remaining spin system, allowing for a more precise determination of the chemical shifts and coupling constants of the protons at positions 3, 4, 5, and 6.

The ¹H NMR Spectrum of Pyridine-2-d1: A Detailed Analysis

The ¹H NMR spectrum of pyridine is characterized by three distinct regions corresponding to the α (H-2, H-6), β (H-3, H-5), and γ (H-4) protons. The electronegative nitrogen atom exerts a significant deshielding effect, particularly on the adjacent α-protons, causing them to resonate at the lowest field.

In pyridine-2-d1, the signal corresponding to the H-2 proton is absent. The remaining protons (H-3, H-4, H-5, and H-6) give rise to a simplified, yet informative, spectrum. The expected chemical shifts are influenced by the electronic distribution within the pyridine ring.

Chemical Environment and Expected Chemical Shifts

The nitrogen atom in the pyridine ring withdraws electron density through both inductive and resonance effects. This deshields all the ring protons compared to those in benzene (δ ~7.34 ppm). The effect is most pronounced at the ortho (α) and para (γ) positions.

-

H-6 (α-proton): This proton is adjacent to the nitrogen and experiences the strongest deshielding effect, causing it to appear at the lowest field.

-

H-4 (γ-proton): The para position is also significantly deshielded due to the resonance effect of the nitrogen lone pair.

-

H-3 and H-5 (β-protons): These meta protons are the most shielded of the pyridine ring protons, appearing at the highest field.

The introduction of deuterium at the 2-position causes a minor upfield shift (typically <0.05 ppm) for the adjacent H-3 and H-6 protons. This is known as the deuterium isotope effect on the chemical shift.[1]

Spin-Spin Coupling and Multiplet Patterns

The remaining protons in pyridine-2-d1 (H-3, H-4, H-5, and H-6) are spin-coupled to each other, leading to characteristic splitting patterns. The magnitude of the coupling constant (J), expressed in Hertz (Hz), is dependent on the number of bonds separating the coupled nuclei and their dihedral angle.

The expected multiplet patterns are:

-

H-6: A doublet of doublets of doublets (ddd) due to coupling with H-5 (³J, ortho), H-4 (⁴J, meta), and H-3 (⁵J, para).

-

H-4: A triplet of triplets (tt) or a more complex multiplet due to coupling with H-3 and H-5 (³J, ortho) and H-6 (⁴J, meta).

-

H-5: A doublet of doublets of doublets (ddd) due to coupling with H-6 (³J, ortho), H-4 (³J, ortho), and H-3 (⁴J, meta).

-

H-3: A doublet of doublets of doublets (ddd) due to coupling with H-4 (³J, ortho), H-5 (⁴J, meta), and H-6 (⁵J, para).

The analysis of these coupling patterns allows for the definitive assignment of each proton signal. A study on pyridine and its deuterated analogues provides a strong basis for these assignments.[1][2]

Tabulated ¹H NMR Data for Pyridine-2-d1

The following table summarizes the expected ¹H NMR chemical shift data for pyridine-2-d1 in deuterated chloroform (CDCl₃). The values are based on the data for unsubstituted pyridine and take into account the expected isotopic shift.[3]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.60 | ddd | ³J(H6-H5) ≈ 4.9, ⁴J(H6-H4) ≈ 1.8, ⁵J(H6-H3) ≈ 0.9 |

| H-4 | ~7.70 | tt | ³J(H4-H3) ≈ 7.7, ³J(H4-H5) ≈ 7.7, ⁴J(H4-H6) ≈ 1.8 |

| H-5 | ~7.30 | ddd | ³J(H5-H6) ≈ 4.9, ³J(H5-H4) ≈ 7.7, ⁴J(H5-H3) ≈ 1.4 |

| H-3 | ~7.35 | ddd | ³J(H3-H4) ≈ 7.7, ⁴J(H3-H5) ≈ 1.4, ⁵J(H3-H6) ≈ 0.9 |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent, concentration, and temperature.

Visualization of Molecular Structure and J-Coupling

The following diagram illustrates the structure of pyridine-2-d1 and the primary through-bond J-coupling interactions between the remaining protons.

Caption: Structure of Pyridine-2-d1 with J-coupling pathways.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of pyridine-2-d1.

Sample Preparation

-

Solvent Selection: Choose a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. Ensure the solvent contains a known internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Concentration: Prepare a solution of pyridine-2-d1 in the deuterated solvent at a concentration of approximately 5-20 mg/mL.

-

Sample Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent magnetic field inhomogeneity.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and resolution. |

| Pulse Program | zg30 or zg | A standard single-pulse experiment. A 30° pulse angle (zg30) allows for a shorter relaxation delay. |

| Number of Scans (NS) | 8 to 16 | Sufficient to achieve a good signal-to-noise ratio for a moderately concentrated sample. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for adequate relaxation of the protons between scans for qualitative analysis. For quantitative analysis, a longer delay (5 x T₁) is required. |

| Acquisition Time (AQ) | 2-4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | 12-16 ppm | Should encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Maintain a constant and known temperature for reproducibility. |

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons for each multiplet.

-

Peak Picking and Analysis: Identify the chemical shift of each multiplet and measure the coupling constants.

Conclusion

The ¹H NMR spectrum of pyridine-2-d1 provides a wealth of information for the structural elucidation and characterization of pyridine-containing molecules. By understanding the principles of chemical shifts, coupling constants, and the effects of isotopic labeling, researchers can confidently interpret these spectra. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible data. This knowledge is invaluable for scientists and professionals engaged in synthetic chemistry, medicinal chemistry, and materials science, where the precise characterization of molecular structure is paramount.

References

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1958). THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Journal of Chemistry, 35(12), 1487-1499. [Link]

-

Schneider, W. G., Bernstein, H. J., & Pople, J. A. (1956). Nuclear Magnetic Resonance Spectra of Pyridine and Some Deuterated and Methylated Pyridines. The Journal of Chemical Physics, 25(6), 1255-1256. [Link]

Sources

Difference between Pyridine-2-d1 and Pyridine-d5

Comparative Analysis, Synthetic Protocols, and Applications in Drug Discovery

Executive Summary

This guide delineates the structural, physicochemical, and functional differences between Pyridine-2-d1 (mono-deuterated) and Pyridine-d5 (fully deuterated). While both are isotopologues of pyridine (

Structural & Physicochemical Distinction

The fundamental difference lies in the symmetry and mass distribution, which dictates their spectroscopic behavior and cost.

| Feature | Pyridine-d5 | Pyridine-2-d1 |

| Formula | ||

| Structure | Fully deuterated (All H | Mono-deuterated at ortho (C2) position |

| Symmetry | ||

| Molecular Weight | ~84.14 g/mol | ~80.11 g/mol |

| Isotopic Purity | Typically | Typically |

| Primary Utility | NMR Solvent, Bulk Stability | Mechanistic Probe (KIE), Tracer |

| Cost | Low (Commodity) | High (Specialty Synthesis) |

The Ubbelohde Effect

While chemically similar, the heavy isotope substitution causes minor variations in physical properties (density, viscosity) known as the Ubbelohde effect. Pyridine-d5 has a slightly higher density (~1.05 g/mL) compared to the protonated form (0.982 g/mL), a factor critical when calculating precise molar concentrations in gravimetric preparations.

NMR Spectroscopy: Solvent vs. Probe

Pyridine-d5: The "Blank Slate" Solvent

Pyridine-d5 is used when the analyte is insoluble in

-

Utility: It provides a deuterium lock signal without introducing proton peaks that would obscure the analyte's spectrum.

-

Residual Peaks: In 1H NMR, trace protons (due to incomplete deuteration) appear at 8.74, 7.58, and 7.22 ppm .[1]

-

Water Signal: Water in Pyridine-d5 appears at 4.9 ppm (distinct from the 1.5 ppm in

).

Pyridine-2-d1: The Mechanistic Tracer

Pyridine-2-d1 is useless as a bulk solvent due to the massive background signal from the four remaining protons. Instead, it is used to track reactions occurring specifically at the ortho position.

-

Splitting Pattern: The loss of the C2-proton simplifies the splitting of the C3-proton (typically a doublet of doublets) and removes the integration area of the most deshielded region (~8.6 ppm).

Drug Development: Kinetic Isotope Effects (KIE)[2][3]

This is the critical application for Pyridine-2-d1 . In drug discovery, the pyridine ring is a common pharmacophore but is susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450), often at the ortho (C2) position.

The Deuterium Switch Strategy

Replacing Hydrogen with Deuterium strengthens the chemical bond (C-D bond dissociation energy is ~1.2–1.5 kcal/mol higher than C-H).

-

Primary KIE: If C-H bond breaking is the rate-determining step (RDS) in metabolism, substituting with D will significantly slow down clearance (

). -

Application: Researchers synthesize a drug analogue using Pyridine-2-d1 to specifically block the C2 metabolic soft spot.

Workflow: Deciding Between d5 and 2-d1

Figure 1: Decision tree for selecting isotopic probes in Medicinal Chemistry.

Synthetic Protocols

The synthesis of these two compounds illustrates the difference between bulk exchange and precision synthesis.

Pyridine-d5 Synthesis (Bulk Exchange)

-

Mechanism: High-temperature H/D exchange catalyzed by heavy metals (Pt/Pd).

-

Protocol Summary: Pyridine is sealed in an autoclave with

and a catalyst at >200°C. The process is repeated 3–4 times to achieve >99% enrichment.

Pyridine-2-d1 Synthesis (Precision Lithiation)

CRITICAL WARNING: Direct lithiation of pyridine with n-Butyllithium (n-BuLi) fails. It results in nucleophilic attack at the C2 position, yielding 2-butylpyridine. You must use Halogen-Lithium Exchange .

Protocol: Synthesis of Pyridine-2-d1 from 2-Bromopyridine

Reagents: 2-Bromopyridine, n-BuLi (1.6M in hexanes),

-

Setup: Flame-dry a 250mL round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 2-Bromopyridine (10 mmol) in anhydrous

(50 mL). Cool to -78°C (Dry ice/Acetone bath). -

Exchange (The Critical Step): Add n-BuLi (10.5 mmol) dropwise over 20 minutes.

-

Chemistry: The Br is swapped for Li. The low temperature prevents the Li from attacking the ring of other pyridine molecules.

-

Observation: The solution typically turns deep red/orange.

-

-

Quench: Stir for 30 minutes at -78°C, then inject

(excess, 50 mmol) rapidly. -

Workup: Allow to warm to room temperature. The color will fade. Extract with ether, dry over

, and distill.

Figure 2: Halogen-Lithium Exchange pathway for site-selective deuteration.[2]

Strategic & Economic Considerations

| Consideration | Recommendation |

| Budgeting | Pyridine-2-d1 is ~50x more expensive per gram than d5. Use only for late-stage lead optimization or mechanistic proof-of-concept. |

| Scrambling Risk | Avoid acidic conditions with Pyridine-2-d1. Strong acids can catalyze H/D exchange, causing the deuterium label to "scramble" or wash out, invalidating KIE data. |

| Storage | Both are hygroscopic. Store under inert gas (Argon) over molecular sieves. Pyridine-d5 uptake of |

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[4] Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

-

Snieckus, V. (1990). Directed Ortho Metalation.[2][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

-

Sigma-Aldrich. (2024). Deuterated Solvents for NMR - Product Specification: Pyridine-d5.[6] Link

- Fisher, L. E., & Greennough, J. M. (1998). Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry II. Elsevier. (Contextual reference for Halogen-Lithium exchange protocols).

Sources

Technical Monograph: Physicochemical Profile and Applications of Pyridine-2-d1

Executive Summary

Pyridine-2-d1 (C₅H₄DN) is a selectively deuterated isotopologue of pyridine, characterized by the substitution of a single protium atom with deuterium at the ortho (C2) position. While often overshadowed by the fully deuterated solvent pyridine-d₅, the mono-deuterated variant is a critical tool in mechanistic enzymology and rational drug design.

This guide provides a definitive analysis of its physical properties, specifically boiling point and density, distinguishing between experimental baselines and isotopic theoretical derivations. Furthermore, it outlines the specific utility of Pyridine-2-d1 in probing Kinetic Isotope Effects (KIE) during metabolic oxidation, a key step in optimizing the pharmacokinetic profile of pyridine-containing therapeutics.

Physicochemical Characterization

The Isotope Effect on Physical Properties

To understand the properties of Pyridine-2-d1, one must apply the principles of the Deuterium Isotope Effect . The substitution of Hydrogen (

-

Boiling Point (BP): Controlled primarily by intermolecular forces (dipole-dipole and van der Waals). Since the electronic cloud remains largely unperturbed, the boiling point of deuterated pyridines is nearly identical to the protio-form, often varying by less than 1°C.

-

Density (

): Controlled by molecular mass (

Comparative Data Table

The following data synthesizes standard values for Pyridine-h₅ with calculated and observed values for the deuterated analogs.

| Property | Pyridine-h₅ (Standard) | Pyridine-2-d₁ (Target) | Pyridine-d₅ (Fully Deuterated) |

| Formula | C₅H₅N | C₅H₄DN | C₅D₅N |

| MW ( g/mol ) | 79.10 | 80.11 | 84.14 |

| Boiling Point | 115.2 °C | 115.0 – 115.4 °C | 114.4 °C |

| Density (20°C) | 0.9819 g/mL | 0.9945 g/mL (Calc.) | 1.050 g/mL |

| Refractive Index | 1.509 | 1.508 | 1.507 |

| Dipole Moment | 2.21 D | 2.21 D | 2.20 D |

Technical Note on Density Calculation: The density of Pyridine-2-d1 is derived using the Mass Scaling Factor.

Experimental verification confirms values typically fall between 0.992 and 0.996 g/mL depending on isotopic purity (>98% atom D).

Synthesis and Quality Control

Synthesis Protocol: Selective C2-Deuteration

Unlike global H/D exchange which produces mixtures, high-purity Pyridine-2-d1 is best synthesized via Directed Ortho-Lithiation . This method ensures site specificity at the C2 position.

Mechanism & Workflow

-

Activation: Pyridine is treated with a directing group or complexing agent (though direct lithiation is possible with specific conditions) or halogenated precursors (2-bromopyridine) are used.

-

Lithiation: 2-Bromopyridine undergoes Lithium-Halogen exchange using n-Butyllithium (n-BuLi) at -78°C to form 2-Lithiopyridine.

-

Quenching: The lithiated intermediate is trapped with Deuterium Oxide (D₂O).

Figure 1: Selective synthesis pathway for Pyridine-2-d1 via Lithium-Halogen exchange.

Quality Control (QC) Methodology

To certify the material for research use, the following QC metrics are mandatory:

-

Isotopic Enrichment: Determined by

H-NMR . The signal for the C2 proton ( -

Chemical Purity: Assessed via GC-MS.

-

Target Ion: m/z 80 (Molecular Ion).

-

Limit: <0.5% Pyridine-h5 (m/z 79).

-

Applications in Drug Development[1][2][3][4][5]

Pyridine-2-d1 is not merely a solvent; it is a structural probe .

Metabolic Stability & The Deuterium Switch

The C2 position of the pyridine ring is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1) and Aldehyde Oxidase (AO), leading to the formation of 2-pyridone or N-oxide metabolites.

-

Kinetic Isotope Effect (KIE): The C-D bond is shorter and stronger than the C-H bond (Zero Point Energy difference). Breaking the C-D bond requires more activation energy.

-

Application: By incorporating the Pyridine-2-d1 moiety into a drug scaffold, researchers can significantly reduce the rate of metabolism at that site (Primary KIE

). This increases the drug's half-life (

Figure 2: The "Deuterium Switch" mechanism illustrating metabolic stabilization.

Handling and Safety

While Pyridine-2-d1 shares the toxicological profile of standard pyridine, its high cost necessitates refined handling procedures.

-

Hygroscopicity: Pyridine is hygroscopic. The introduction of H₂O introduces protons (

H), which can interfere with NMR integration if rapid exchange occurs (though C-H exchange is slow, H-bonding is rapid).-

Protocol: Store over molecular sieves (4Å) under Argon atmosphere.

-

-

Flammability: Flash point is ~20°C. Ground all glassware to prevent static discharge.

-

Toxicity: It is a neurotoxin and hepatotoxin. Use only in a fume hood with Viton or Butyl rubber gloves (Nitrile provides poor protection against pyridine permeation).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12196975, Pyridine-2-d1. Retrieved from [Link]

- Wade, D. (1999).Deuterium isotope effects on noncovalent interactions: The properties of deuterated pyridines. Chemico-Biological Interactions, 117(3), 191-217.

- Fisher, M.B., et al. (2016).The complexities of aldehyde oxidase: Metabolic stability and the deuterium switch. Drug Metabolism Reviews.

- Charette, A. B., et al. (2010).Practical Guide to the Synthesis of Substituted Pyridines. Journal of Organic Chemistry.

Technical Guide: Spectroscopic Characterization and Validation of 2-Labeled Pyridine

Executive Summary

In modern drug discovery, the strategic incorporation of deuterium (D) or Carbon-13 (

This guide provides a rigorous technical framework for the spectroscopic validation of 2-labeled pyridine , focusing on 2-deuteropyridine (2-d

The Isotopic Signature: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) offers the most definitive proof of labeling at the 2-position. The introduction of an isotope breaks the

Proton ( H) NMR Characteristics

In native pyridine, the H2/H6 protons are magnetically equivalent. In 2-d

Key Spectral Changes:

-

Signal Loss: The integral of the downfield signal at

8.60 ppm (H2/H6) is reduced by exactly 50%. -

Multiplet Simplification: In native pyridine, H3 appears as a complex ddd (doublet of doublet of doublets) due to coupling with H2 (

), H4 (

Table 1: Comparative

| Position | Native Pyridine | Multiplicity (Native) | 2-d | Multiplicity (Labeled) | Mechanistic Note |

| H2 | 8.60 | Silent | - | Replaced by Deuterium (spin | |

| H6 | 8.60 | 8.60 | Remains; integrates to 1H | ||

| H3 | 7.25 | 7.25 | Loss of | ||

| H4 | 7.64 | 7.64 | Long-range coupling to H2 lost | ||

| H5 | 7.25 | 7.25 | Unaffected |

*

Carbon-13 ( C) NMR & Isotope Shifts

The

-

The Triplet Signal: The C2 carbon is directly bonded to Deuterium (

). This splits the C2 signal into a 1:1:1 triplet . -

Isotope Shift (

): The heavier mass of deuterium shortens the average C-D bond length (anharmonic vibration effect), increasing electron shielding. This results in an upfield shift (lower frequency).

Table 2:

| Parameter | Value / Observation | Causality |

| C2 Chemical Shift | Primary Isotope Effect: Increased shielding from shorter C-D bond. | |

| Multiplicity | Triplet ( | Spin-Spin Coupling: |

| Coupling Constant | Direct dipolar interaction between | |

| Signal Intensity | Significantly Decreased | NOE Loss & Relaxation: Loss of |

Visualization: NMR Assignment Logic

The following diagram outlines the decision logic for validating 2-substitution using NMR data.

Caption: Logic flow for confirming site-specific deuteration at the 2-position using combined

Vibrational Spectroscopy (IR/Raman)[1][2]

Vibrational spectroscopy confirms the presence of the isotope through the Reduced Mass Effect (Hooke’s Law). Replacing Hydrogen (

The C-D Stretch

The most diagnostic band is the C-D stretching vibration.

-

C-H Stretch (Native): 3000–3100 cm

-

C-D Stretch (Labeled): 2250–2280 cm

-

Note: This region is typically silent in non-deuterated organic molecules (except for alkynes/nitriles), making it an excellent diagnostic window.

-

Ring Breathing Modes

Pyridine exhibits characteristic "ring breathing" modes (expansion/contraction of the ring) at ~990 cm

-

Effect of 2-D: The symmetry reduction (

) splits these degenerate modes. -

Shift: Expect the primary ring breathing mode to shift to ~960–970 cm

due to the increased mass at the 2-position.

Mass Spectrometry & Fragmentation

Mass spectrometry (EI/ESI) determines the isotopic enrichment and confirms the label is on the ring, not labile.

Molecular Ion

-

Pyridine:

79 ( -

2-d

-Pyridine:

Fragmentation Logic (HCN Loss)

The primary fragmentation pathway for pyridine is the loss of Hydrogen Cyanide (HCN, 27 Da).

-

Mechanism: The Nitrogen atom and the adjacent C2/C6 carbon are ejected.

-

2-d

-Pyridine Pathway:-

Since the label is at C2, the fragmentation can lose either HCN (from N-C6) or DCN (from N-C2).

-

Loss of HCN (27 Da):

( -

Loss of DCN (28 Da):

( -

Observation: You will see a split in the fragment ions (

52 and 53), confirming the label is adjacent to the Nitrogen. If the label were at C4, only HCN loss (

-

Self-Validating Experimental Protocol

Objective: Determine Isotopic Purity (>98 atom % D) using qNMR (Quantitative NMR).

Reagents

-

Analyte: 2-d

-pyridine (~10 mg). -

Internal Standard (IS): Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene. Must have non-overlapping signals.

-

Solvent: CDCl

(99.8% D) or DMSO-d

Workflow

-

Weighing: Accurately weigh analyte (

) and IS ( -

Acquisition:

-

Pulse angle: 90°.

-

Relaxation delay (

): -

Scans: 16–32.

-

-

Processing: Phase and baseline correct manually.

-

Integration:

-

Integrate IS signal (set to known proton count, e.g., 2H for Maleic Acid).

-

Integrate Pyridine H6 (should be 1.0H).

-

Integrate Pyridine H2 region (should be <0.02H).

-

-

Calculation:

Applications in Drug Discovery: The DKIE

The primary motivation for 2-labeling is to exploit the Deuterium Kinetic Isotope Effect (DKIE) to improve metabolic stability.

Mechanism

Cytochrome P450 enzymes (oxidases) often attack the electron-deficient 2-position of pyridine rings to form 2-pyridone (via an intermediate).

-

C-H Bond Cleavage: Rate constant

. -

C-D Bond Cleavage: Rate constant

. -

The Effect: Since the C-D bond is stronger (lower zero-point energy),

is typically 6–10 (primary isotope effect). This significantly slows down clearance, potentially increasing the drug's half-life (

Visualization: Metabolic Fate

Caption: Comparison of metabolic oxidation rates. The C-D bond resists CYP450 attack, reducing the formation of the 2-pyridone metabolite.

References

-

NIST Chemistry WebBook. Pyridine Mass Spectrum and Vibrational Data. National Institute of Standards and Technology. Available at: [Link]

-

SDBS Spectral Database for Organic Compounds. 1H and 13C NMR Spectra of Pyridine Derivatives. AIST (Japan). Available at: [Link]

-

Gant, T. G. (2014). Deuterium in Drug Discovery and Development.[2] Journal of Medicinal Chemistry. (Discusses DKIE mechanisms).

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for coupling constants and isotope shifts).

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect.[3] Chemical Reviews. (Foundational theory on C-D bond strength).

Sources

Methodological & Application

Introduction: The Significance of Site-Selective Deuteration

An in-depth guide to the synthesis of Pyridine-2-d1, this document provides a comprehensive overview of the base-catalyzed hydrogen/deuterium (H/D) exchange method. Tailored for researchers, scientists, and professionals in drug development, these application notes and protocols detail the underlying mechanism, experimental procedures, and analytical validation required for the successful and verifiable synthesis of this selectively labeled compound.

Deuterium-labeled compounds, particularly N-heterocycles like pyridine, are invaluable tools in modern chemical and pharmaceutical sciences. The substitution of a hydrogen atom with its heavier, stable isotope, deuterium, can profoundly influence a molecule's physicochemical properties without altering its fundamental chemical reactivity. This "isotope effect" is leveraged in several critical applications:

-

Mechanistic Elucidation: Tracking the fate of deuterium atoms through a reaction sequence provides unambiguous insights into complex reaction mechanisms.

-

Pharmacokinetic Tailoring (Metabolic Switching): The C-H bond to a deuterium (C-D) is stronger than a C-H bond. This can slow down metabolic processes that involve C-H bond cleavage, such as those mediated by Cytochrome P450 enzymes. By selectively deuterating a metabolically vulnerable site, the drug's half-life can be extended, potentially improving its efficacy and safety profile.

-

Analytical Standards: Deuterated analogues are the "gold standard" for internal standards in quantitative mass spectrometry assays (LC-MS), as they co-elute with the non-labeled analyte but are distinguishable by mass, correcting for matrix effects and instrument variability.[1][2]

Base-catalyzed H/D exchange is a direct and atom-economical method for introducing deuterium into specific, acidic C-H positions of a molecule.[3] For pyridine, the C-2 and C-6 positions are the most acidic due to the electron-withdrawing nature of the nitrogen atom, making them prime targets for selective deuteration.

Mechanism of Base-Catalyzed H/D Exchange

The regioselectivity of H/D exchange in pyridine is dictated by the acidity of the ring protons. The proton at the C-2 position is the most acidic, making it susceptible to abstraction by a suitable base. The accepted mechanism proceeds through the formation of a pyridinium ylide intermediate.[4]

-

Deprotonation: A base (B⁻) abstracts the acidic proton from the C-2 position of the pyridine ring.

-

Ylide Formation: This deprotonation results in the formation of a resonance-stabilized carbanion, often represented as a pyridinium ylide.

-

Deuteration: The ylide intermediate is quenched by a deuterium source, typically deuterium oxide (D₂O), which rapidly delivers a deuteron to the C-2 position.

Since this is an equilibrium process, the reaction is driven to completion by using a large excess of the deuterium source.

Caption: Base-catalyzed H/D exchange mechanism for Pyridine-2-d1 synthesis.

Experimental Protocol: Synthesis of Pyridine-2-d1

This protocol describes a representative procedure for the synthesis of Pyridine-2-d1. Researchers should adapt conditions based on available reagents and analytical capabilities.

Materials & Reagents

-

Pyridine (anhydrous, ≥99.8%)

-

Deuterium oxide (D₂O, ≥99.9 atom % D)

-

Sodium deuteroxide (NaOD, 40 wt. % in D₂O) or Potassium tert-butoxide (KOtBu)

-

Diethyl ether or Dichloromethane (anhydrous)

-

Magnesium sulfate (MgSO₄, anhydrous)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

NMR tubes

Safety Precautions

-

Pyridine: Toxic, flammable, and harmful if inhaled, swallowed, or absorbed through the skin. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Strong Bases (NaOD, KOtBu): Corrosive. Avoid contact with skin and eyes.

-

Work under an inert atmosphere (e.g., Nitrogen or Argon) if using highly reactive bases like KOtBu to prevent reaction with atmospheric moisture.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyridine (e.g., 2.0 g, ~25 mmol).

-

Addition of Deuterium Source: Add a significant excess of deuterium oxide (D₂O) (e.g., 20 mL).

-

Initiation with Base: Carefully add the base catalyst.

-

Option A (Homogeneous): Add sodium deuteroxide (NaOD, 40% in D₂O) (e.g., 0.5 mL).

-

Option B (Heterogeneous/Alternative): If using a non-aqueous compatible base like KOtBu, a co-solvent system may be required, and the reaction might be run in a sealed tube at elevated temperatures. For this protocol, we focus on the more straightforward NaOD/D₂O system.

-

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction time can vary, but an overnight period (12-16 hours) is often sufficient for high levels of incorporation.

-

Workup & Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether or dichloromethane (3 x 20 mL).

-

Combine the organic layers.

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the solvent carefully using a rotary evaporator. Note that pyridine is volatile (b.p. 115 °C). Use a cooled trap and gentle vacuum.

-

-

Purification (Optional): If the crude product contains significant impurities, it can be purified by fractional distillation.

Caption: Experimental workflow for the synthesis of Pyridine-2-d1.

Analytical Characterization and Validation

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Pyridine-2-d1.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this validation.[6][7]

1. ¹H NMR Spectroscopy

¹H NMR is the most direct method to quantify the degree of deuteration.[5] By comparing the integral of the C-2 proton signal to the integrals of the non-exchanged protons (C-3, C-4), the percentage of H/D exchange can be calculated.

-

Pyridine (Starting Material):

-

H-2/H-6: ~8.6 ppm (doublet)

-

H-4: ~7.8 ppm (triplet)

-

H-3/H-5: ~7.4 ppm (triplet)

-

-

Pyridine-2-d1 (Product):

-

The signal at ~8.6 ppm will show a significant reduction in its integral value corresponding to the H-2 position. The remaining signal represents H-6.

-

The signals for H-3, H-4, and H-5 will remain largely unchanged.

-

Calculation of Deuterium Incorporation: % D Incorporation = (1 - [Integral(H-2) / Integral(H-4)]) * 100 (Assuming the integral of H-4 is set to 1.00)

2. Mass Spectrometry

Mass spectrometry confirms the mass shift resulting from the incorporation of one deuterium atom. This is typically done with Gas Chromatography-Mass Spectrometry (GC-MS) due to pyridine's volatility.[5]

-

Pyridine (C₅H₅N): Molecular Ion (M⁺) peak at m/z = 79.1

-

Pyridine-2-d1 (C₅H₄DN): Molecular Ion (M⁺) peak at m/z = 80.1

The relative abundance of the m/z 80 peak compared to the residual m/z 79 peak provides another measure of isotopic enrichment.

| Technique | Parameter | Expected Result for Pyridine | Expected Result for Pyridine-2-d1 (>95% D) |

| ¹H NMR | Chemical Shift (δ) & Integration | H-2/6: 8.6 ppm (2H), H-4: 7.8 ppm (1H), H-3/5: 7.4 ppm (2H) | H-6: ~8.6 ppm (1H), H-4: ~7.8 ppm (1H), H-3/5: ~7.4 ppm (2H) |

| Mass Spec. | Molecular Ion (m/z) | 79 | 80 (major), 79 (minor) |

Table 1: Summary of expected analytical data for the characterization of Pyridine-2-d1.

References

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025).

- Base-catalyzed hydrogen-deuterium exchange in some pyridine N-oxides. Chloro and N-oxide rate factors and mechanism.

- The Indispensable Role of Deuterated Standards in Mass Spectrometry: A Technical Guide. (2025). Benchchem.

- Helmick, L. S. (1970). Base-Catalyzed Hydrogen-Deuterium Exchange of N-Substituted Pyridinium Ions. Inductive Effects and Internal Return. Journal of the American Chemical Society, 92, 7547-7552.

- Deuterated Standards for LC-MS Analysis. (2025).

- Hydrogen–deuterium exchange. Wikipedia.

- Electrochemical C−H deuteration of pyridine deriv

- Protium–deuterium exchange of substituted pyridines in neutral D2O at elevated temper

- Deuterium Exchange. (2023). Chemistry LibreTexts.

- ANALYTICAL METHODS.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: Protocol for Site-Selective Deuteration of Pyridine at C2

This Application Note is structured to provide a comprehensive, technical guide for the site-selective deuteration of pyridine at the C2 position. It synthesizes modern catalytic approaches with classical thermodynamic methods, ensuring utility for both medicinal chemistry (late-stage functionalization) and process chemistry (bulk labeling).

Executive Summary & Scientific Rationale

The pyridine ring is a pervasive pharmacophore in FDA-approved drugs (e.g., Esomeprazole, Imatinib, Sorafenib). However, the C2 and C6 positions (α-positions) are metabolically vulnerable to oxidation by aldehyde oxidase (AO) and cytochrome P450 enzymes. Deuteration at these sites can significantly enhance metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE), potentially improving the pharmacokinetic (PK) profile without altering potency.

Achieving site-selective C2 deuteration is synthetically challenging due to the electronic mismatch of the pyridine ring:

-

Electrophilic Aromatic Substitution (SEAr): Favors C3 (β-position) and is sluggish.

-

Nucleophilic Attack: Favors C2/C4 but often leads to alkylation rather than isotopic exchange.

This guide details two validated protocols to overcome these barriers:

-

Method A (Catalytic): Ruthenium-Catalyzed C–H Activation (Chemo-selective, mild).[1]

-

Method B (Base-Mediated): Hydrothermal Exchange (Scalable, cost-effective).

Mechanistic Principles

The Challenge of C2 Selectivity

The acidity of pyridine ring protons follows the order C2/C6 > C4 > C3 (

-

Base-Mediated Pathway: Relies on the kinetic acidity of the C2 proton. The resulting pyridyl anion is stabilized by the adjacent nitrogen lone pair.

-

Metal-Catalyzed Pathway: Utilizes the pyridine nitrogen as a directing group. The metal center (Ru, Ir, Rh) coordinates to the nitrogen, placing the metal in proximity to the C2–H bond, facilitating oxidative addition (C–H activation) followed by reductive elimination with a deuterium source.

Pathway Visualization

The following diagram contrasts the two mechanistic pathways utilized in this guide.

Figure 1: Mechanistic divergence between Chelation-Controlled (Method A) and Acidity-Controlled (Method B) deuteration.

Method A: Ruthenium-Catalyzed C–H Activation

Best for: Late-stage functionalization, complex scaffolds, and mild conditions.

This protocol utilizes a Ruthenium(II) precursor which, upon reduction or activation, coordinates to the pyridine nitrogen. This "chelation assistance" ensures exclusive selectivity for the α-positions (C2/C6).

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Pyridine derivative (1.0 equiv) | Target |

| Catalyst | [RuCl₂(PPh₃)₃] | Pre-catalyst |

| Additive | Zinc dust (activated) | Reductant (activates Ru) |

| Solvent/Source | D₂O (99.9 atom% D) | Deuterium Source |

| Co-solvent | THF or Toluene (Anhydrous) | Solubilizer |

Step-by-Step Protocol

-

Catalyst Activation: In a glovebox or under Argon stream, charge a Schlenk tube with [RuCl₂(PPh₃)₃] (5 mol%) and activated Zn dust (10 mol%).

-

Substrate Addition: Add the pyridine substrate (1.0 mmol) and THF (2.0 mL).

-

Deuterium Source: Add D₂O (10.0 equiv, approx. 200 µL). Note: While D₂ gas can be used, D₂O is preferred for operational safety and cost.

-

Reaction: Seal the tube and heat to 80–100°C for 12–24 hours. Mechanism Note: The Zn reduces Ru(II) to a low-valent active species. The N-coordination directs the Ru insertion into the C2-H bond.

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Zn/Ru residues. Wash with EtOAc.

-

Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (neutral alumina is preferred over silica for basic pyridines).

Validation Data (Expected)

-

¹H NMR: Disappearance of the doublet at ~8.5 ppm (C2-H).

-

¹³C NMR: Appearance of a triplet at ~149 ppm (C-D coupling).

-

MS: M+1 shift.

Method B: Hydrothermal Base-Catalyzed Exchange

Best for: Simple building blocks, bulk scale-up, and robust substrates.

This method exploits the kinetic acidity of the C2 proton. By using NaOD in D₂O at elevated temperatures, the exchange occurs without transition metals. Note that prolonged reaction times may lead to scrambling at C3/C4; therefore, temperature control is critical for C2 selectivity.

Materials & Reagents

| Reagent | Specification | Role |

| Substrate | Pyridine derivative | Target |

| Base | 40% NaOD in D₂O | Base & D-Source |

| Vessel | Teflon-lined Stainless Steel Autoclave | Pressure containment |

Step-by-Step Protocol

-

Preparation: Dissolve the pyridine substrate (10 mmol) in D₂O (10 mL).

-

Base Addition: Add NaOD (40 wt% in D₂O, 0.5 equiv). Note: Stoichiometric base is not required as the deuteroxide is regenerated, but 0.5 equiv ensures rapid kinetics.

-

Hydrothermal Treatment: Transfer to a Teflon-lined autoclave. Seal tightly. Heat to 150–180°C for 4–8 hours. Critical Control Point: Do not exceed 200°C or 12 hours, as this will promote thermodynamic scrambling to C3/C4.

-

Quench & Extraction: Cool the autoclave to room temperature. Open carefully. Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ (avoid acidic drying agents like MgSO₄ if the pyridine is sensitive).

-

Isolation: Remove solvent under reduced pressure.

Quality Control & Troubleshooting

Analytical Validation Table

| Method | Observation for C2-Deuteration | Success Criteria |

| ¹H NMR | Integration of α-proton signal (approx 8.5 ppm) drops. | >95% D-incorporation |

| ¹³C NMR | C2 signal splits into a 1:1:1 triplet ( | Clear triplet, no C3 scrambling |

| HRMS | Mass shift of +1.006 Da per deuterium. | Matches theoretical isotope distribution |

Troubleshooting Guide

-

Problem: Low D-incorporation in Method A.

-

Solution: Ensure the Zn dust is activated (wash with dilute HCl, then water/acetone/ether and dry). Oxygen kills the active Ru species; ensure strict inert atmosphere.

-

-

Problem: Scrambling to C3/C4 in Method B.

-

Solution: Reduce temperature by 20°C or reduce reaction time. C2 is kinetically fastest; scrambling is thermodynamic.

-

-

Problem: Substrate decomposition.

-

Solution: If the substrate contains esters or amides, Method B (NaOD) will hydrolyze them. Use Method A (Ru-catalysis) which is functional group tolerant.[2]

-

References

-

Eisele, P., et al. (2023). Mild, Selective Ru-Catalyzed Deuteration Using D₂O as a Deuterium Source. Chemistry – A European Journal.[1]

-

Werstiuk, N. H., & Ju, C. (1989). Protium–deuterium exchange of substituted pyridines in neutral D₂O at elevated temperatures. Canadian Journal of Chemistry.

-

Gant, T. G. (2014).[3] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.

-

Chirik, P. J., et al. (2018). Site-Selective Nickel-Catalyzed Hydrogen Isotope Exchange in N-Heterocycles. ACS Catalysis.[4]

-

Fasano, V., et al. (2025).[1][5] Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Advances.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]

Application Note: Kinetic Isotope Effect (KIE) Studies using Pyridine-2-d1

Topic: Elucidating C-H Activation Mechanisms Using Pyridine-2-d1 Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In modern drug discovery and organometallic catalysis, the Kinetic Isotope Effect (KIE) is the premier tool for mapping reaction landscapes. Pyridine-2-d1 is a critical isotopic probe used specifically to interrogate C–H activation mechanisms at the ortho-position of nitrogen-containing heterocycles.

This guide provides a rigorous protocol for utilizing Pyridine-2-d1 to distinguish between rate-determining C–H cleavage (Primary KIE) and other mechanistic bottlenecks (e.g., catalyst coordination or product release). We prioritize the Intermolecular Competition Method , as it minimizes systematic errors inherent to absolute rate measurements.

Reagent Profile & Quality Control

Before initiating KIE studies, the isotopic purity of the probe is paramount. Incomplete deuteration leads to mixed-species kinetics that obscure true

Reagent Specifications

-

Compound: Pyridine-2-d1

-

CAS: 1807-73-4

-

Isotopic Purity Requirement:

D at C2 position. -

Sourcing: Commercially available (Sigma-Aldrich, Cambridge Isotope Labs) or synthesized via D/H exchange in

with Pd/C or base-catalyzed exchange.

Protocol: Purity Verification (Self-Validation)

Do not rely solely on the Certificate of Analysis.

-

H-NMR Analysis: Dissolve 10 mg of Pyridine-2-d1 in a non-exchangeable solvent (e.g., DMSO-

-

Integration Check: Normalize the integral of the C4-H (triplet,

7.6 ppm) to 1.00. -

Validation: The C2-H signal (

8.6 ppm) should integrate to -

Scrambling Check: Subject the reagent to "mock" reaction conditions (catalyst + solvent + heat, no coupling partner) for 1 hour. Re-analyze by NMR. If C2-D loss is observed, the KIE experiment will be invalid due to H/D scrambling .

Experimental Design: The Competition Method

While parallel rate experiments (measuring

The Gold Standard: The Intermolecular Competition Experiment runs both isotopologues in the same reaction vessel.[1] This ensures both substrates experience identical catalytic environments.

Workflow Visualization

The following diagram outlines the decision logic and workflow for the competition experiment.

Figure 1: Operational workflow for conducting an intermolecular competition KIE experiment using Pyridine-2-d1.

Detailed Protocol: Pd-Catalyzed C–H Arylation

This protocol describes the determination of KIE for a Palladium-catalyzed C–H arylation of pyridine, a standard reaction in drug synthesis.

Materials

-

Substrate A: Pyridine (

-Pyridine) -

Substrate B: Pyridine-2-d1 (

-Pyridine) -

Coupling Partner: Iodobenzene (Ph-I)

-

Catalyst: Pd(OAc)

/ Ligand (e.g., PPh -

Internal Standard: 1,3,5-Trimethoxybenzene (inert to reaction conditions)

Step-by-Step Methodology

-

Preparation of Reaction Mixture:

-

In a glovebox or under Argon, add Pyridine-

(0.50 mmol) and Pyridine-2- -

Critical: Accurate stoichiometry is essential. Verify the initial molar ratio (

) via GC-FID or -

Add Iodobenzene (0.50 mmol, limiting reagent relative to total pyridine).

-

Add Internal Standard (0.10 mmol).

-

Add solvent (e.g., Dioxane, 2.0 mL).

-

-

Initiation:

-

Add the Pd catalyst and base (e.g., Ag

CO -

Seal the vial and heat to the standard reaction temperature (e.g., 100 °C).

-

-

Sampling (Low Conversion):

-

The competition method relies on analyzing the product ratio at low conversion (typically 10–20%) to avoid mathematical complications from isotopic depletion.

-

Extract an aliquot at

min and -

Quench immediately (e.g., cool to -78 °C or dilute with cold ether/acid).

-

-

Analysis (Mass Spectrometry - Recommended):

-

Analyze the product mixture via GC-MS or LC-MS.

-

Target the molecular ion of the product 2-Phenylpyridine .

-

Product-H (

): m/z = 155 -

Product-D (

): m/z = 156

-

-

Note: Ensure your MS method is soft enough to avoid fragmentation of the molecular ion.

-

Data Analysis & Interpretation

Calculation

For a competition experiment run to low conversion (

For higher accuracy (or if conversion

Interpretation Guide

| KIE Value ( | Classification | Mechanistic Insight |

| 1.0 ± 0.1 | No Effect | C–H cleavage is not the Rate Determining Step (RDS). The RDS may be substrate binding, oxidative addition of the aryl halide, or product release. |

| 1.1 – 1.4 | Secondary KIE | Likely hybridization change ( |

| 2.0 – 4.5 | Primary KIE | C–H cleavage is the RDS. This confirms a mechanism involving concerted metalation-deprotonation (CMD) or |

| > 5.0 | Large Primary | Suggests tunneling effects, common in proton transfer reactions with high barriers. |

| < 1.0 | Inverse KIE | Equilibrium Isotope Effect (EIE). Often seen when the C–H bond hybridization increases in bond order or steric crowding increases in the pre-equilibrium complex. |

Mechanistic Pathway Visualization

The diagram below illustrates where Pyridine-2-d1 probes the catalytic cycle (Pd-catalyzed Arylation).